molecular formula C20H27N3O3S B5826508 N'-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B5826508
M. Wt: 389.5 g/mol
InChI Key: PZPVIIZLHMWVOJ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, a piperidine ring, and a sulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine precursors. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and acetonitrile, and catalysts like benzyltriethylammonium chloride and potassium carbonate . The reaction mixture is heated to around 90°C for a specified duration to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could result in a more reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is unique due to its combination of a cyclohexene ring, a piperidine ring, and a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-16-7-9-19(10-8-16)27(25,26)23-13-11-18(12-14-23)20(24)22-21-15-17-5-3-2-4-6-17/h2-3,7-10,15,17-18H,4-6,11-14H2,1H3,(H,22,24)/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVIIZLHMWVOJ-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.